4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile
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Overview
Description
4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-1-methylpyrazole with cyanoacetic acid derivatives under basic conditions . The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is isolated through crystallization or chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazolo[3,4-d]pyrimidine scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile involves the inhibition of specific molecular targets, such as protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and apoptosis. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active site of these kinases, forming essential hydrogen bonds with key amino acid residues .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrazolo[3,4-d]pyrimidine: Shares a similar core structure but lacks the methyl and cyano groups.
Pyrazolo[3,4-d]pyrimidine derivatives: Various derivatives with different substituents have been synthesized and studied for their biological activities.
Uniqueness
4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the amino, methyl, and cyano groups enhances its ability to interact with molecular targets, making it a potent inhibitor of protein kinases .
Properties
CAS No. |
42204-41-1 |
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Molecular Formula |
C7H6N6 |
Molecular Weight |
174.16 g/mol |
IUPAC Name |
4-amino-1-methylpyrazolo[3,4-d]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C7H6N6/c1-13-7-5(4(2-8)12-13)6(9)10-3-11-7/h3H,1H3,(H2,9,10,11) |
InChI Key |
WNNCJLSKKIGUNG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC(=C2C(=N1)C#N)N |
Origin of Product |
United States |
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